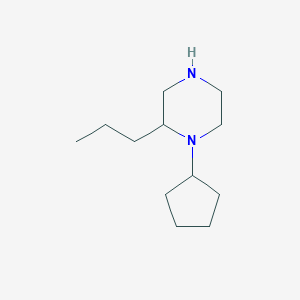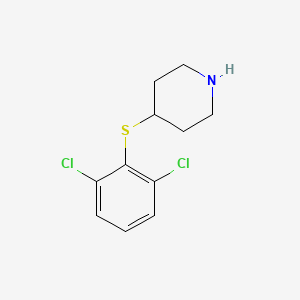
4-(2,6-Dichloro-phenylsulfanyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dichloro-phenylsulfanyl)-piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 2,6-dichlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloro-phenylsulfanyl)-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and piperidine.
Formation of 2,6-Dichlorophenylsulfanyl Intermediate: 2,6-dichlorophenol is reacted with a suitable thiolating agent, such as thiourea, to form 2,6-dichlorophenylsulfanyl chloride.
Nucleophilic Substitution: The 2,6-dichlorophenylsulfanyl chloride is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloro-phenylsulfanyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorines or to modify the piperidine ring.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified piperidine rings.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2,6-Dichloro-phenylsulfanyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloro-phenylsulfanyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, while the piperidine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dichlorophenyl)-piperidine: Lacks the sulfanyl group, which may alter its chemical reactivity and biological activity.
4-(2,6-Dichlorophenylsulfanyl)-morpholine: Contains a morpholine ring instead of a piperidine ring, potentially affecting its pharmacological profile.
2,6-Dichlorophenylsulfanyl-ethanol: Features an ethanol group, which can influence its solubility and reactivity.
Uniqueness
4-(2,6-Dichloro-phenylsulfanyl)-piperidine is unique due to the combination of the piperidine ring and the 2,6-dichlorophenylsulfanyl group. This structure imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H13Cl2NS |
|---|---|
Molecular Weight |
262.2 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanylpiperidine |
InChI |
InChI=1S/C11H13Cl2NS/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |
InChI Key |
GIRVPGIELNQZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


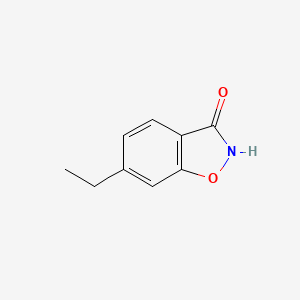
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)
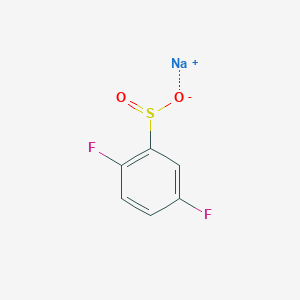

![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)
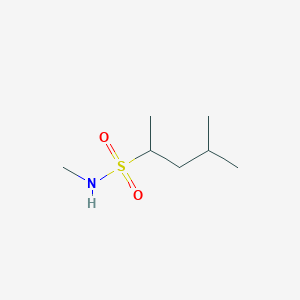
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![2-[5-(4-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13207814.png)

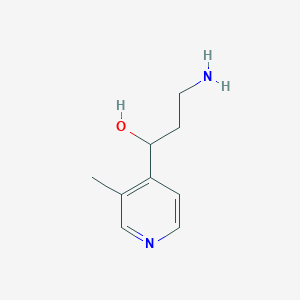

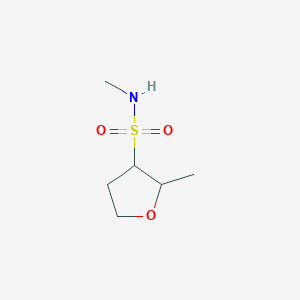
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
